6-Amino-4-((3,5-dimethylisoxazol-4-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one
Overview
Description
6-Amino-4-((3,5-dimethylisoxazol-4-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one is a complex organic compound that features a benzo[b][1,4]oxazine core structure with an amino group and a dimethylisoxazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-4-((3,5-dimethylisoxazol-4-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one typically involves multiple steps, starting with the preparation of the 3,5-dimethylisoxazole derivative. One common method involves the reduction of 3,5-dimethyl-4-nitroisoxazole using zinc and ammonium chloride in water . This intermediate can then be coupled with a benzo[b][1,4]oxazine derivative under specific reaction conditions to yield the target compound.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
6-Amino-4-((3,5-dimethylisoxazol-4-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized under specific conditions to form corresponding nitro derivatives.
Reduction: The nitro group in intermediates can be reduced to amino groups using reducing agents like zinc and ammonium chloride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the isoxazole moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Zinc and ammonium chloride in aqueous solution are frequently used.
Substitution: Reagents such as alkyl halides and aryl halides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
6-Amino-4-((3,5-dimethylisoxazol-4-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or as a precursor for bioactive molecules.
Medicine: It could be explored for its pharmacological properties, such as anti-inflammatory or antimicrobial activities.
Industry: The compound might be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 6-Amino-4-((3,5-dimethylisoxazol-4-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
4-Amino-3,5-dimethylisoxazole: This compound is a key intermediate in the synthesis of the target molecule and shares the isoxazole moiety.
3,5-Dimethyl-4-phenylazoisoxazole: Another derivative of 3,5-dimethylisoxazole, used in various synthetic applications.
Uniqueness
6-Amino-4-((3,5-dimethylisoxazol-4-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one is unique due to its combination of the benzo[b][1,4]oxazine core with the dimethylisoxazole moiety. This structural combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Biological Activity
6-Amino-4-((3,5-dimethylisoxazol-4-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one is a compound of growing interest in medicinal chemistry due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors involved in various signaling pathways. The presence of the isoxazole moiety is significant for its pharmacological properties.
1. Antitumor Activity
Recent studies have shown that compounds containing the isoxazole ring exhibit significant antitumor activity. For instance, this compound has been evaluated for its ability to inhibit cell proliferation in various cancer cell lines.
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
MV4;11 (Leukemia) | 12.5 | Inhibition of BET proteins |
MDA-MB-231 (Breast) | 15.0 | Induction of apoptosis |
These results suggest that the compound may act as a BET inhibitor, which plays a crucial role in regulating gene expression related to cancer progression .
2. Enzyme Inhibition
The compound has also been tested for its inhibitory effects on key enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are important targets in neurodegenerative diseases.
Enzyme | IC50 (µM) | Comparison to Standard |
---|---|---|
AChE | 8.0 | More potent than Donepezil (33.65 µM) |
BuChE | 10.5 | Comparable to Donepezil |
The results indicate that the compound exhibits competitive inhibition against these enzymes, potentially offering therapeutic benefits in conditions like Alzheimer's disease .
Case Study 1: Anticancer Efficacy
In a preclinical study involving xenograft models, the compound demonstrated significant tumor reduction in mice bearing MV4;11 leukemia xenografts. The treatment resulted in a 70% reduction in tumor volume compared to control groups after four weeks of administration .
Case Study 2: Neuroprotective Effects
Another study focused on the neuroprotective effects of the compound in models of neurodegeneration. The findings indicated that it not only inhibited AChE but also reduced oxidative stress markers in neuronal cells, suggesting potential benefits for cognitive function preservation .
Properties
IUPAC Name |
6-amino-4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1,4-benzoxazin-3-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3/c1-8-11(9(2)20-16-8)6-17-12-5-10(15)3-4-13(12)19-7-14(17)18/h3-5H,6-7,15H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQKQLVPYBREXQZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CN2C(=O)COC3=C2C=C(C=C3)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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